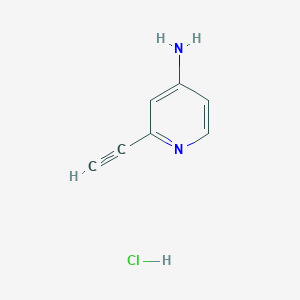
2-Ethynylpyridin-4-amine hydrochloride
描述
2-Ethynylpyridin-4-amine hydrochloride is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Ethynylpyridin-4-amine hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This article explores its biological properties, synthesis, and potential therapeutic roles based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 154.6 g/mol. The compound features an ethynyl group at the 2-position and an amino group at the 4-position of the pyridine ring, contributing to its reactivity and biological interactions. It typically appears as a white to off-white solid and is stored under refrigeration to maintain stability.
Biological Activity
The biological activity of this compound can be summarized in several key areas:
1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor in various enzyme systems, potentially influencing metabolic pathways. Preliminary studies suggest binding affinity with specific enzymes or receptors, which could lead to therapeutic effects against certain diseases.
2. Antimicrobial Properties:
There is evidence suggesting that this compound may possess antimicrobial properties. Its structure allows for interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
3. Interaction Studies:
Studies focusing on the interaction of this compound with biological targets have shown promising results. Its aromatic nature facilitates hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.
Case Studies
A review of recent literature highlights several case studies that emphasize the biological activity of this compound:
- Study on Antiviral Activity: A study assessed compounds similar to this compound for their antiviral effects against Dengue virus in hepatoma cells, demonstrating potential for further exploration in viral inhibition .
- Kinase Binding Assays: The compound's ability to bind to kinases was evaluated using LanthaScreen™ assays, indicating its potential role in modulating kinase activity related to various diseases .
Data Table
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Sonogashira Coupling: This method allows for the formation of carbon-carbon bonds through coupling reactions involving the ethynyl group.
- Nucleophilic Substitution: The amino group can undergo nucleophilic substitutions to create more complex derivatives.
These synthetic routes provide flexibility in modifying the compound for specific applications in drug development.
科学研究应用
Synthesis of Derivatives
2-Ethynylpyridin-4-amine hydrochloride serves as a precursor for synthesizing various derivatives with enhanced biological activities. Notable derivatives include:
- N-Oxides of Pyridinyl Ethynyl Amines : These compounds exhibit potential in pharmaceutical applications due to their unique properties, including increased solubility and bioactivity.
Soil Nitrification Inhibition
Research indicates that this compound acts as an effective nitrification inhibitor in soil, reducing the formation of nitrites and nitrates. This property is particularly beneficial in agricultural settings to enhance nitrogen use efficiency.
The compound has shown promise in the development of agrochemicals, particularly as a herbicide and fungicide. Studies have demonstrated that derivatives synthesized from this compound display significant biological activity against various pathogens, including:
- Cryptococcus neoformans: Demonstrated notable antimicrobial activity at low concentrations.
Case Study 1: Soil Application
In a study conducted by McCarty and Bremner (1990), it was found that applying this compound in varying soil types effectively inhibited nitrification processes under different temperature conditions. The results indicated that this compound could be a valuable tool for sustainable agricultural practices.
Case Study 2: Antimicrobial Activity
Research published by Ikramov et al. (2021) explored the synthesis of N-Oxides from this compound and their subsequent evaluation against fungal pathogens. The study revealed that certain derivatives exhibited enhanced antifungal properties compared to standard treatments.
属性
IUPAC Name |
2-ethynylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-7-5-6(8)3-4-9-7;/h1,3-5H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQHLXYOIFGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















